2-(Dimethylamino)pyrimidine-5-carbonitrile
Overview
Description
2-(Dimethylamino)pyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 55338-76-6. Its molecular weight is 148.17 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 . This indicates the presence of a pyrimidine ring with a dimethylamino group at the 2-position and a carbonitrile group at the 5-position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Catalysis in Synthesis
2-(Dimethylamino)pyrimidine-5-carbonitrile and its derivatives are significant in catalysis, particularly in synthesizing various chemical structures. For example, 4-(N,N-dimethylamino)pyridine (DMAP) has been used to catalyze the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which involves treating imidic esters with hydrazine hydrate and subsequent cyclization under solvent-free conditions (Khashi et al., 2015).
Anticancer Potential
Several studies have highlighted the potential of this compound derivatives in anticancer research. A series of hydrazinopyrimidine-5-carbonitrile derivatives demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco et al., 2006). Additionally, derivatives like 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed moderate anti-proliferative activity against cancer cell lines (Attia et al., 2019).
Synthesis of Novel Compounds
Research also focuses on synthesizing novel compounds using this compound. For instance, derivatives have been used to synthesize spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, showcasing diverse functional groups and indicating potential for further chemical exploration (Rajeswari et al., 2016).
Antimicrobial Activity
Compounds synthesized from this compound have shown promising antimicrobial activity. A study on derivatives like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrated potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Interaction with Metal Ions
Another area of interest is the interaction of this compound derivatives with metal ions. Studies have shown that these compounds can form complexes with various metal ions, highlighting their potential in areas like coordination chemistry (Dixon & Wells, 1986).
Application in Organic Synthesis
This compound is also crucial in organic synthesis. It has been used in the synthesis of pyrimidin-2-yl derivatives, which are important in developing new organic compounds with potential applications (Krivopalov et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of EGFR by this compound affects various biochemical pathways. The most significant effect is the disruption of cell cycle progression . The compound can arrest the cell cycle at the G2/M phase , leading to significant apoptotic effects in certain cells .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties . These studies are crucial for understanding the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) properties, which impact its bioavailability.
Result of Action
The result of this compound’s action is the induction of apoptosis in certain cells . For instance, it has been found to induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulates the level of caspase-3, a key player in the execution-phase of cell apoptosis .
Action Environment
The action environment of this compound can influence its action, efficacy, and stabilityFor instance, the compound is stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase enzyme that is involved in the regulation of cell growth and differentiation . By mimicking adenosine triphosphate (ATP), this compound binds to the active site of EGFR, inhibiting its kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival .
In addition to EGFR, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound acts as a dual inhibitor of EGFR and COX-2, making it a potential candidate for anti-cancer and anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated significant antiproliferative activity. For instance, it has been shown to inhibit the growth of colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, leading to the death of cancer cells .
Furthermore, this compound influences cell signaling pathways by inhibiting EGFR and COX-2, which are critical for cell survival and proliferation . This inhibition results in the downregulation of pro-survival signals and the upregulation of pro-apoptotic signals, thereby enhancing the compound’s anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor . This inhibition blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and division .
Additionally, this compound inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . This dual inhibition of EGFR and COX-2 contributes to the compound’s anti-cancer and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy .
In in vitro studies, the effects of this compound on cellular function have been observed over extended periods. The compound’s antiproliferative and pro-apoptotic effects are sustained over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, the compound exhibits significant anticancer activity with minimal adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects such as weight loss, organ damage, and mortality .
Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as EGFR and COX-2 . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the inhibition of EGFR disrupts the MAPK pathway, altering the metabolism of glucose and other nutrients essential for cell growth .
Additionally, the inhibition of COX-2 reduces the production of prostaglandins, which play a role in various metabolic processes, including inflammation and immune response . These metabolic effects contribute to the compound’s therapeutic potential in cancer and inflammatory diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm and nucleus . It interacts with transporters and binding proteins that facilitate its movement within the cell .
Once inside the cell, this compound accumulates in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is essential for its interaction with target enzymes and the subsequent inhibition of signaling pathways .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with EGFR and COX-2 . Additionally, it is found in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and apoptosis .
Post-translational modifications, such as phosphorylation and acetylation, may influence the compound’s localization and activity . These modifications can affect the compound’s binding affinity for target enzymes and its overall efficacy in inhibiting signaling pathways .
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVPRHAAVLJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663938 | |
Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55338-76-6 | |
Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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